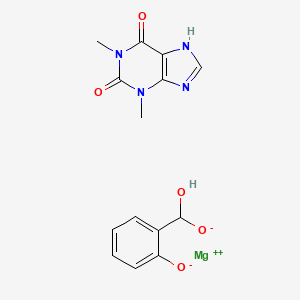

Theophylline magnesium salicylate

説明

特性

CAS番号 |

77254-85-4 |

|---|---|

分子式 |

C14H14MgN4O5 |

分子量 |

342.59 g/mol |

IUPAC名 |

magnesium;1,3-dimethyl-7H-purine-2,6-dione;2-[hydroxy(oxido)methyl]phenolate |

InChI |

InChI=1S/C7H8N4O2.C7H7O3.Mg/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,8,9);1-4,7-9H;/q;-1;+2/p-1 |

InChIキー |

QMROWKNOXHUYOJ-UHFFFAOYSA-M |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(O)[O-])[O-].[Mg+2] |

正規SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(O)[O-])[O-].[Mg+2] |

同義語 |

theophylline magnesium salicylate theophylline magnesium salicylate pentahydrate |

製品の起源 |

United States |

Synthesis and Structural Elucidation of Theophylline Magnesium Salicylate

Synthetic Pathways and Reaction Conditions

The primary method for synthesizing theophylline (B1681296) magnesium salicylate (B1505791) is through a controlled precipitation reaction in an aqueous medium. This process is sensitive to specific conditions, particularly the molar relationship between the reactants, to ensure the formation of the desired complex.

Precipitation Methods and Crystal Growth

The synthesis of theophylline magnesium salicylate is achieved by dissolving its constituent components in water, from which the final product precipitates as a crystalline solid. google.com A typical procedure involves dissolving magnesium salicylate tetrahydrate in distilled water, which is then warmed to approximately 40°C. google.com Anhydrous theophylline is subsequently added to this solution and stirred until it fully dissolves. google.com

The resulting clear solution is filtered and then allowed to stand, during which time the precipitation of a white, crystalline solid, identified as this compound, begins. google.com After several hours, the precipitate is separated from the solution by filtration, washed with cold distilled water, and dried to yield the final product. google.com

Molar Ratio Considerations in Complex Formation

The formation of this compound is governed by a specific stoichiometric relationship between the reactants. Research has established that the stable complex forms from the interaction of two moles of theophylline with one mole of magnesium salicylate. google.comnih.gov This 2:1 molar ratio is critical for the synthesis of the compound. google.com

Even when the molar ratios of the reactants were varied in experiments—for instance, reacting one mole of theophylline with amounts of magnesium salicylate ranging from 0.5 to 2.0 moles—the resulting insoluble product was consistently identified as having the same 2:1 composition. google.com This indicates a strong thermodynamic preference for the formation of the specific complex, Tp₂MgS₂. google.com Elemental analysis of the dried product confirms this composition, corresponding to the formula this compound Pentahydrate (Tp₂MgS₂·5H₂O). google.com

Table 1: Elemental Analysis of this compound Pentahydrate

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Theophylline | 47.60 | 47.98 |

| Salicylate (as salicylic (B10762653) acid) | 36.20 | 36.70 |

| Magnesium | 3.28 | 3.26 |

| Water (by Karl Fischer) | 12.80 | 12.06 |

Data sourced from US Patent 4,198,507A google.com

Structural Characterization Techniques

To confirm the formation of a new chemical entity and elucidate its structure, a range of analytical techniques have been employed. These methods collectively demonstrate that this compound possesses a unique crystal structure and molecular arrangement distinct from its individual components.

X-ray Diffraction Analysis (Single-Crystal and Powder) for Crystal Structure Determination

X-ray diffraction (XRD) analysis has been instrumental in verifying that this compound is a true compound with a unique crystalline structure. google.com The XRD patterns of the synthesized product are demonstrably different from those of its individual components (theophylline and magnesium salicylate) and a simple physical mixture of the two. google.com This confirms the formation of a new crystalline phase, providing definitive evidence that a chemical reaction and complexation have occurred, rather than a mere physical blending of the starting materials. google.com

Spectroscopic Investigations for Molecular Structure (e.g., FTIR, UV, NMR)

Spectroscopic methods provide insight into the molecular structure and bonding within the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals significant differences between this compound and a physical mixture of its precursors. google.com In the spectrum of the physical mixture, the characteristic bands of both theophylline and magnesium salicylate are present. google.com However, in the spectrum of the synthesized compound, key changes are observed that indicate new bond formation. google.com Notably, the carbonyl (C=O) stretching band present at 1715 cm⁻¹ in the physical mixture disappears in the compound's spectrum. google.com Additionally, differences are noted in the N-H stretching region around 3120 cm⁻¹. google.com These spectral changes are strong indicators of a chemical interaction between the components. google.com

Table 2: Comparative FTIR Spectral Data (cm⁻¹)

| Functional Group / Region | Physical Mixture of Theophylline & Mg Salicylate | This compound Compound |

|---|---|---|

| NH Stretch | Sum of individual components | Different from physical mixture (observed at 3120 cm⁻¹) |

| C=O Stretch | Present at 1715 cm⁻¹ | Disappeared |

Data sourced from US Patent 4,198,507A google.com

Ultraviolet (UV) Spectroscopy: In contrast to FTIR, UV-visible spectroscopy does not show significant structural changes. The UV spectrum of this compound is essentially the sum of the spectra of its individual components. google.com This suggests that the electronic transitions responsible for UV absorption are largely localized within the theophylline and salicylate moieties and are not significantly perturbed by the complex formation. google.com

Thermal Analysis for Phase Transitions (e.g., DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal behavior and phase transitions of materials. pharmascholars.comnih.gov

Differential Scanning Calorimetry (DSC): DSC analysis provides compelling evidence for the formation of a new compound. google.com The individual components, magnesium salicylate and theophylline, exhibit thermal transitions (melts) at approximately 117-118°C and 283°C, respectively. google.com A simple 2:1 physical mixture of these components shows two distinct thermal events: one at 117-118°C corresponding to the melting of magnesium salicylate, and a second at 139-140°C. google.com In stark contrast, the synthesized this compound compound displays only a single, sharp thermal transition at 139-140°C. google.com The absence of the individual component transitions and the presence of a single, new transition point confirm its identity as a distinct compound. google.com

Table 3: Differential Scanning Calorimetry (DSC) Thermal Transitions

| Substance | Thermal Transition Temperature (°C) |

|---|---|

| Magnesium Salicylate | 117-118 |

| Theophylline | 283 |

| 2:1 Physical Mixture | 117-118 and 139-140 |

| This compound | 139-140 |

Data sourced from US Patent 4,198,507A google.com

Solid State Chemistry and Pharmaceutical Materials Science of Theophylline Magnesium Salicylate

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (solvates or hydrates), are critical areas of pharmaceutical science. For theophylline (B1681296) magnesium salicylate (B1505791), research has centered on its hydrated crystalline form.

Identification and Characterization of Crystalline Forms

The primary identified crystalline form of theophylline magnesium salicylate is a pentahydrate. google.com This compound is synthesized through the interaction of one mole of magnesium salicylate with two moles of theophylline in an aqueous solution, which results in the precipitation of a white, crystalline solid. google.comgoogle.com Analytical and physicochemical data confirm that this substance is a true compound and not a physical mixture of its components. google.comgoogle.com

The resulting compound has the chemical formula Tp₂MgS₂·5H₂O, consisting of approximately 48% theophylline, 40% magnesium salicylate, and 12% water of hydration. google.com Characterization using various analytical techniques distinguishes it from its individual constituents.

Further characterization by X-ray diffraction (XRD) demonstrates a unique crystalline structure different from that of a simple physical mixture of theophylline and magnesium salicylate. google.com Infrared (IR) spectroscopy also shows significant differences, notably the disappearance of the carbonyl (C=O) band at 1715 cm⁻¹ that is present in the physical mixture. google.com

| Property | Finding | Source |

|---|---|---|

| Appearance | White, crystalline solid | google.com |

| Chemical Formula | Tp₂MgS₂·5H₂O | google.com |

| Composition | ~48% Theophylline, ~40% Magnesium Salicylate, ~12% Water | google.com |

| Thermal Transition (DSC) | 139°-140°C | google.com |

| Solubility in Water (25°C) | ~2% | google.com |

| Solubility in Alcohol (25°C) | ~1% | google.com |

Hydrate (B1144303) Formation and Dehydration Behavior

The formation of this compound pentahydrate occurs readily in an aqueous environment. The synthesis involves dissolving magnesium salicylate tetrahydrate and anhydrous theophylline in distilled water, which upon standing, precipitates the pentahydrate crystalline solid. google.com This demonstrates a clear propensity for hydrate formation. The presence of five water molecules per formula unit is a defining characteristic of this pseudopolymorphic form. google.com

The dehydration behavior is observed through thermogravimetric analysis. The thermal transition identified at 139°-140°C corresponds to the process where the compound melts and loses its water of hydration. google.com When the resulting melt is cooled, re-solidified, and re-analyzed, it again shows the same single thermal transition, indicating a consistent dehydration and melting process. google.com

Crystallization Research and Crystal Engineering

Crystal engineering allows for the design of crystalline materials with desired physicochemical properties. This often involves controlling crystallization conditions or using techniques like grinding.

Solvent-Assisted Grinding and Competitive Solvate Formation

There is no specific information available in the reviewed scientific literature regarding the application of solvent-assisted grinding to this compound or studies on its competitive solvate formation with solvents other than water.

Impact of Crystallization Conditions on Solid Form

The documented synthesis of this compound specifies its precipitation from an aqueous solution. google.comgoogle.com Experiments have shown that reacting varying molar ratios of magnesium salicylate (from 0.5 to 2.0 moles) with one mole of theophylline under similar aqueous conditions consistently yields the same precipitated solid, identified as the pentahydrate form (Tp₂MgS₂). google.com This suggests that, under these specific conditions, the formation of the pentahydrate is robust and not sensitive to the initial stoichiometric ratio of the reactants in the solution. google.com However, detailed studies on the impact of other crystallization conditions, such as different solvents, temperatures, or cooling rates, on the solid form of this compound have not been reported.

Amorphous Solid Dispersions and Co-crystallization Strategies

Amorphous solid dispersions and co-crystallization are advanced strategies used to modify the properties of active pharmaceutical ingredients.

Detailed research findings on the development of amorphous solid dispersions of this compound or advanced co-crystallization strategies beyond its initial synthesis are not present in the available literature.

Theoretical Mechanistic Investigations of Theophylline and Magnesium Salicylate Moieties

Theophylline (B1681296) Component: Molecular Targets and Signaling Pathways

Theophylline, a methylxanthine derivative, exerts its pharmacological effects through a variety of molecular mechanisms, primarily targeting phosphodiesterases and adenosine (B11128) receptors, and modulating inflammatory pathways.

Phosphodiesterase Inhibition Mechanisms

Theophylline is recognized as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. ersnet.org PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous cellular processes. nih.gov By inhibiting PDEs, theophylline increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects.

The bronchodilator effect of theophylline is largely attributed to the inhibition of PDE3 and PDE4 in airway smooth muscle cells. portico.orgnih.gov Inhibition of these specific PDE isoenzymes leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation. youtube.com While theophylline inhibits several PDE isoenzymes, its affinity for different types is not uniform. nih.govdrugbank.com However, there is currently no definitive evidence for its selectivity towards any particular PDE isoenzyme family. ersnet.org It is also theorized that certain PDE isoenzymes may be induced in inflammatory conditions, potentially increasing the sensitivity of cells to theophylline's inhibitory action. ersnet.org

Table 1: Theophylline's Interaction with PDE Isoenzymes

| PDE Isoenzyme | Effect of Theophylline Inhibition | Primary Outcome |

| PDE3 | Increased cAMP levels | Airway smooth muscle relaxation (Bronchodilation) portico.orgnih.gov |

| PDE4 | Increased cAMP levels | Airway smooth muscle relaxation, anti-inflammatory effects portico.orgnih.gov |

| PDE5 | Increased cGMP levels | Pulmonary vasodilation portico.org |

Adenosine Receptor Antagonism

Theophylline also functions as a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B receptors. portico.orgdrugbank.com Adenosine is a naturally occurring nucleoside that can cause bronchoconstriction in individuals with asthma. drugbank.com By blocking adenosine receptors, theophylline counteracts these bronchoconstrictive effects. drugbank.com

Anti-inflammatory and Immunomodulatory Pathways (e.g., NF-κB, HDAC2, IL-10)

Beyond its direct effects on airway smooth muscle, theophylline possesses significant anti-inflammatory and immunomodulatory properties. nih.goversnet.org These effects are mediated through several key signaling pathways:

Nuclear Factor-kappa B (NF-κB) Inhibition: Theophylline has been shown to prevent the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. nih.govmedchemexpress.com This is achieved by protecting the inhibitory protein IκBα from degradation. nih.gov By inhibiting NF-κB, theophylline can reduce the expression of a wide range of inflammatory genes. researchgate.net

Histone Deacetylase 2 (HDAC2) Activation: A key anti-inflammatory mechanism of theophylline involves the activation of HDAC2. nih.govpnas.org HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and repression of gene transcription. In inflammatory conditions like COPD, HDAC2 activity is reduced, contributing to corticosteroid resistance. nih.gov Theophylline can restore HDAC2 activity, thereby enhancing the anti-inflammatory effects of corticosteroids and reversing steroid resistance. nih.gov This effect occurs at lower concentrations of theophylline than those required for significant PDE inhibition. pnas.org

Interleukin-10 (IL-10) Release: Theophylline has been found to increase the release of the anti-inflammatory cytokine IL-10. portico.orgmedchemexpress.comnih.gov IL-10 has broad anti-inflammatory properties and its secretion is often reduced in asthma. portico.orgnih.gov By promoting IL-10 production, theophylline can help to mitigate the inflammatory response in the airways. nih.gov

Magnesium Salicylate (B1505791) Component: Molecular Targets and Enzymatic Inhibition

Magnesium salicylate combines the anti-inflammatory properties of salicylate with the physiological benefits of magnesium.

Cyclooxygenase (COX-1 and COX-2) Inhibition Pathways

The primary mechanism of action for the salicylate component of magnesium salicylate is the inhibition of cyclooxygenase (COX) enzymes. nih.govpatsnap.com COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govpatsnap.com There are two main isoforms of the COX enzyme:

COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining. patsnap.com

COX-2: This isoform is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses. patsnap.com

While many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, the precise mechanism of salicylate is more complex. nih.govpatsnap.com Some research suggests that salicylate is a relatively weak inhibitor of both purified COX-1 and COX-2 enzymes in vitro. nih.govpnas.org However, other studies indicate that salicylate can effectively inhibit COX-2 activity in intact cells. nih.gov Furthermore, there is evidence that salicylate can suppress the induction of COX-2 gene expression, thereby reducing the synthesis of pro-inflammatory prostaglandins at the transcriptional level. nih.govpnas.org This suggests a mechanism of action that goes beyond direct enzymatic inhibition.

Table 2: Salicylate's Interaction with Cyclooxygenase Enzymes

| Enzyme | Role | Effect of Salicylate |

| COX-1 | Produces protective prostaglandins | Weak inhibition in vitro nih.govpnas.org |

| COX-2 | Produces inflammatory prostaglandins | Inhibition of activity in intact cells and suppression of gene expression nih.govnih.gov |

Role of Magnesium Ions in Molecular Interactions

The magnesium ion in magnesium salicylate is not merely a carrier for the salicylate but plays an active role in numerous physiological and biochemical processes. mdpi.com Magnesium is an essential cofactor for over 600 enzymatic reactions in the body and is crucial for processes like ATP metabolism, DNA and RNA synthesis, and maintaining the stability of cellular membranes. nih.govmdpi.com

Neuromuscular and Cardiovascular Function: Magnesium plays a critical role in muscle function and nerve transmission. patsnap.com

Counteracting NSAID Side Effects: It has been suggested that the presence of magnesium may help to mitigate some of the gastrointestinal side effects commonly associated with NSAIDs. patsnap.com

Molecular Stability: Magnesium ions are known to interact with and stabilize the structure of nucleic acids (DNA and RNA) by neutralizing the negative charges of the phosphate (B84403) backbone. nih.gov

It is important to note that while magnesium is essential for many enzymatic reactions, high concentrations can also be inhibitory. For instance, studies on certain bacterial enzymes have shown that magnesium ions can inhibit isochorismate synthase enzymes but not salicylate synthase enzymes, suggesting a specific regulatory role in certain metabolic pathways. acs.orgnih.gov

Synergistic or Modulatory Theoretical Effects within the Complex

The formation of theophylline magnesium salicylate as a distinct crystalline compound, rather than a simple mixture, implies a degree of interaction between the constituent moieties that can be explored from a theoretical standpoint. sciopen.comnih.gov While specific computational studies, such as those employing Density Functional Theory (DFT) or molecular dynamics simulations on the this compound complex, are not extensively available in the public domain, the potential for synergistic or modulatory effects can be inferred from the known coordination chemistry of theophylline and salicylic (B10762653) acid with metal ions, as well as the established principles of non-covalent interactions. researchgate.netijesi.orgmdpi.com

From a theoretical perspective, the magnesium ion likely serves as a central coordinating atom, bridging the theophylline and salicylate molecules. The nature of this coordination can lead to modulatory effects on the electronic properties and, consequently, the reactivity of both theophylline and salicylate. It is known that theophylline can coordinate with metal ions through its N7 nitrogen atom and the O6 oxygen atom. researchgate.net Salicylic acid, being a versatile ligand, can chelate metal ions via its carboxylic and hydroxyl groups in various modes, including monodentate, bidentate, and bridging fashions. ijesi.org The formation of such a coordination complex would inevitably alter the electron density distribution across both the theophylline and salicylate molecules.

The interaction between theophylline and magnesium has been observed to have combined inhibitory effects in biological systems, such as on the contraction of mesangial cells, which suggests a potential for synergistic actions that may be rooted in their chemical interactions. nih.gov

Theoretical investigations into non-covalent interactions in similar molecular systems often employ methods like Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and non-covalent interaction (NCI) plots to elucidate the nature and strength of these interactions. nih.govscielo.org.mxresearchgate.net In the context of this compound, these interactions would likely include hydrogen bonding, π-stacking, and cation-π interactions. The magnesium ion, by polarizing the electron clouds of the theophylline and salicylate moieties, could modulate the strength and geometry of these non-covalent interactions, potentially leading to a more stable and structurally organized supramolecular assembly. This modulation can be considered a synergistic effect at the molecular level, where the combined structure exhibits properties that are different from the sum of its individual components.

The following table summarizes the potential coordination behavior of theophylline and salicylate with a metal ion like magnesium, which forms the basis for predicting the intramolecular interactions within the complex.

| Moiety | Potential Coordination Sites | Type of Interaction | Reference |

| Theophylline | N7 nitrogen, O6 oxygen | Coordination bond | researchgate.net |

| Salicylate | Carboxylate group, Hydroxyl group | Coordination bond (monodentate, bidentate, or bridging) | ijesi.org |

In the absence of direct computational data for the this compound complex, the synergistic and modulatory effects remain a topic for future theoretical investigation. Such studies would be invaluable in providing a more precise understanding of the structure-property relationships within this compound.

Analytical Methodologies for Theophylline Magnesium Salicylate Research

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a fundamental quantitative technique used in pharmaceutical analysis. It operates on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in a solution, a relationship described by the Beer-Lambert law.

For theophylline (B1681296) magnesium salicylate (B1505791), UV-Vis spectrophotometry can be employed to determine the concentration of the theophylline or salicylate moieties, as both contain chromophores that absorb UV light. Theophylline typically exhibits a maximum absorption (λmax) at approximately 272-275 nm. researchgate.net The analysis involves dissolving a precisely weighed sample of the compound in a suitable solvent, such as methanol (B129727) or a dilute sodium hydroxide (B78521) solution, and measuring its absorbance at the predetermined λmax. researchgate.net By comparing the absorbance to a calibration curve prepared from standards of known concentration, the amount of the active component in the sample can be accurately quantified. While powerful for quantification, this method is less specific than chromatographic techniques, especially for complex mixtures, but serves as a rapid and accessible tool for routine analysis. nih.gov

Table 1: UV Spectrophotometric Data for Theophylline Analysis

| Parameter | Reported Value | Source |

|---|---|---|

| Wavelength of Max. Absorption (λmax) | 274.8 nm | ijcpa.in |

| 275 nm | ||

| 280 nm | uobasrah.edu.iq | |

| Linear Dynamic Range | 1.0–25.0 mg L⁻¹ | |

| Limit of Detection (LOD) | 0.03 mg L⁻¹ |

| Solvents Used | Methanol, 0.1 N NaOH | researchgate.net |

This table presents data for the analysis of theophylline, which is directly applicable to the quantification of the theophylline component within theophylline magnesium salicylate.

Chromatographic Separation and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and specificity. It is the preferred method for separating and quantifying the individual components of a multi-component drug product or complex salt like this compound.

Reverse-phase HPLC (RP-HPLC) is most commonly used for the analysis of theophylline. uobasrah.edu.iq In this technique, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18 or Phenyl). A polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. nih.govresearchgate.net The components of the sample separate based on their differential partitioning between the stationary and mobile phases. Theophylline, being a moderately polar molecule, is well-retained and separated under these conditions. Detection is usually performed with a UV detector set to a wavelength where theophylline has strong absorbance, such as 225 nm or 280 nm. uobasrah.edu.iqresearchgate.net The retention time provides qualitative identification, while the peak area is used for precise quantification against a standard. This method can unequivocally confirm the presence and concentration of both theophylline and salicylate in a sample.

Table 2: Reported RP-HPLC Methods for Theophylline Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Source |

|---|---|---|---|---|---|

| Inertsil ODS-3V (250 x 4.6 mm, 5µ) | Phosphate (B84403) buffer (pH 3.0): Acetonitrile (55:45 v/v) | 1.0 | 225 | 3.808 | researchgate.netijsra.net |

| Hypersil Phenyl BDS (250 x 4.6 mm, 5µ) | Triethylamine buffer (pH 3.0): Methanol (85:15 v/v) | 1.5 | 235 | Not Specified | nih.gov |

| Agilent Zorbax-SCX-C18 (250 x 4.6 mm, 5µ) | 0.1% Orthophosphoric acid in Acetonitrile:Methanol (50:50 v/v) | 1.0 | 280 | 3.747 | uobasrah.edu.iq |

This table summarizes various validated HPLC methods for theophylline, which can be adapted for the analysis of this compound.

Advanced Solid-State Analytical Techniques

The physical properties of a solid-state material are critical to its stability, manufacturing, and performance. For this compound, which is identified as a crystalline pentahydrate, advanced solid-state techniques are indispensable for its characterization. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive technique that provides definitive information about the crystalline nature of a material. Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint" that allows for its identification and differentiation from other solid forms (polymorphs, solvates, or amorphous material).

PXRD is crucial for confirming that this compound is a single, unique crystalline compound and not a physical mixture of theophylline and magnesium salicylate. google.com The diffraction pattern of the complex will show a unique set of peaks at specific 2θ angles, which is distinct from the simple superposition of the patterns of its individual components. Furthermore, PXRD can be used to study the hydration state of the compound, as theophylline is known to exist in both anhydrous and monohydrate forms, each with distinct diffraction patterns. researchgate.netnih.gov For instance, theophylline monohydrate exhibits characteristic peaks at diffraction angles of 7.14°, 12.60°, and 14.40°. researchgate.net Any changes in the crystalline structure due to processing or storage can be monitored using this technique.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local chemical environment of atoms within a solid material. While PXRD provides information on long-range crystalline order, ssNMR gives insight into short-range order and molecular-level structure, making it highly complementary. nih.govrsc.org

By analyzing the spectra of nuclei such as ¹³C and ¹⁵N, ssNMR can provide detailed information on the molecular conformation and intermolecular interactions, such as hydrogen bonding, between theophylline and salicylate moieties within the crystal lattice. nih.gov This is particularly useful for understanding how the two molecules are arranged in the complex. Advanced techniques like Dynamic Nuclear Polarization (DNP) can enhance the signal, allowing for more detailed two-dimensional correlation experiments even at natural isotopic abundance, which helps in the complete structural characterization of complex pharmaceutical forms. nih.gov

Raman and Near-Infrared (NIR) Spectroscopy

Raman and Near-Infrared (NIR) spectroscopy are vibrational spectroscopy techniques that provide fast, non-destructive analysis of solid samples. researchgate.net

Raman spectroscopy measures the inelastic scattering of monochromatic light, which provides information about the vibrational modes of molecules. It is highly sensitive to the crystalline form and hydration state. For example, theophylline anhydrate and monohydrate can be distinguished by specific peaks in their Raman spectra; the monohydrate form shows a characteristic peak at 1171 cm⁻¹, which is absent in the anhydrate form. researchgate.net This makes Raman an excellent tool for monitoring the solid-state integrity of this compound pentahydrate.

Infrared (IR) and Near-Infrared (NIR) spectroscopy measure the absorption of light due to molecular vibrations. An IR spectrogram was instrumental in demonstrating that this compound is a distinct chemical entity, showing spectral differences from a physical mixture of its components. A key finding was the disappearance of a carbonyl (C=O) band at 1715 cm⁻¹ in the spectrum of the compound, indicating a change in the chemical environment of the carbonyl group upon complex formation. google.com NIR spectroscopy is particularly useful for the rapid, non-invasive quantification of properties like water content, making it ideal for monitoring the pentahydrate form during manufacturing and storage. researchgate.net

Thermal Analysis (DSC, TGA, DVS) for Material Properties

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, phase transitions, and crystallinity. The pure theophylline component exhibits a sharp endothermic melting peak around 273°C, which is immediately followed by degradation. researchgate.net Research indicates that this compound does not have a definite melting point, but rather decomposes, which helps to distinguish it from a physical mixture of its starting materials that would show melting events corresponding to each component. google.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound pentahydrate, TGA is essential for quantifying the amount of water of hydration. nih.gov A distinct mass loss corresponding to five water molecules would be expected at temperatures below the decomposition of the organic moieties. TGA also determines the thermal stability and decomposition profile of the compound. Theophylline standard begins to decompose at approximately 298.6°C. nih.gov

Dynamic Vapor Sorption (DVS) is used to measure the hygroscopicity of a solid material. It quantifies the amount of water vapor sorbed or desorbed by a sample at different relative humidities. For a hydrated compound like this compound pentahydrate, DVS is critical for assessing its stability under various humidity conditions and understanding the kinetics of water uptake or loss.

Table 3: Thermal Properties of Theophylline

| Analytical Technique | Observation | Temperature (°C) | Source |

|---|---|---|---|

| DSC | Melting Transition (Endothermic Peak) | ~273 | researchgate.net |

| TGA | Onset of Thermal Decomposition | 298.6 | nih.gov |

This table provides reference thermal data for the theophylline component.

Microscopic Techniques for Particle Morphology

The characterization of the particle morphology of a chemical compound is crucial for understanding its physicochemical properties. For this compound, which is known to be a crystalline solid, microscopic techniques are indispensable analytical tools. nih.govgoogle.com These methods provide direct visual information about the size, shape, and surface texture of the compound's particles, confirming its crystalline nature and distinguishing it from its constituent components or a simple physical mixture. google.com

Research has established that this compound is a distinct compound with a unique crystalline structure, identified as this compound pentahydrate. nih.govgoogle.com While detailed public-domain micrographs specifically for this compound are not widely available, the analytical approach to its morphological characterization involves comparing its crystal habit to that of its parent compounds, theophylline and magnesium salicylate. google.com Such analysis confirms that the final compound possesses a crystalline form different from its individual components. google.com

Scanning Electron Microscopy (SEM) is a primary technique used for this purpose. SEM provides high-resolution images of the particle surfaces, revealing intricate details about their topography and shape. In the analysis of related compounds, such as pure theophylline, SEM has been used to observe its characteristic elongated, columnar crystals with a rough surface. researchgate.net By applying SEM to this compound, researchers can identify and document its specific crystal habit, providing evidence of the formation of a new chemical entity.

Optical Microscopy , often using polarized light, is another fundamental technique. It can be used for preliminary assessment of crystallinity, particle size, and shape distribution. The interaction of the crystalline structure with polarized light can help differentiate between different crystalline forms (polymorphs) and amorphous material.

The data gathered from these microscopic techniques are fundamental for quality control in the synthesis of this compound and for understanding how its physical form might influence its properties.

Table 1: Comparative Particle Morphology

This table summarizes the known morphological characteristics of this compound and its parent compounds, as described in scientific literature.

| Compound | Observed Morphology | Analytical Technique | Reference |

| Theophylline | Elongated crystals with a columnar habit; rough surface. | Scanning Electron Microscopy (SEM) | researchgate.net |

| Magnesium Salicylate | Described as a solid. | Physical Observation | nih.gov |

| This compound | A white, crystalline compound with a habit different from its individual components. Identified as a pentahydrate. nih.govgoogle.com | X-Ray Diffraction, Physical and Chemical Analysis | google.com |

Pre Formulation and Formulation Science of Theophylline Magnesium Salicylate

Solubility and Dissolution Rate Enhancement Strategies

Hydrotropy for Aqueous Solubility Improvement

Hydrotropy is a solubilization technique where the addition of a significant amount of a second solute, known as a hydrotrope, increases the aqueous solubility of a poorly soluble primary solute. thepharmajournal.comeijppr.com This method is distinct from other solubilization strategies because the solvent character is independent of pH and it does not require emulsification. eijppr.com

The salicylate (B1505791) component of theophylline (B1681296) magnesium salicylate is particularly relevant to this enhancement strategy. Sodium salicylate, a well-known hydrotropic agent, has been shown to dramatically increase the aqueous solubility of theophylline. thepharmajournal.comeijppr.comitmedicalteam.pl Research demonstrates that a 2 M sodium salicylate solution can enhance theophylline's aqueous solubility by more than 18-fold. itmedicalteam.plresearchgate.net This significant increase is attributed to the weak interaction between the hydrotrope and the solute molecules. thepharmajournal.com While theophylline magnesium salicylate is a distinct salt, the principle of hydrotropy suggests that the salicylate moiety plays a crucial role in its solubility characteristics. The use of hydrotropic blends, such as mixtures of urea (B33335) and sodium citrate, has also been shown to have a synergistic effect on theophylline's solubility. researchgate.net

Table 1: Research Findings on Hydrotropic Solubilization of Theophylline

| Hydrotropic Agent/Blend | Concentration | Solubility Enhancement Factor | Source |

| Sodium Salicylate | 2 M | > 18-fold | itmedicalteam.plresearchgate.net |

| Sodium Salicylate | Not Specified | Up to 55-fold for Glipizide | eijppr.com |

| Urea + Sodium Citrate (Blend A) | 5% + 5% | 89.20-fold | researchgate.net |

| Urea + Sodium Citrate (Blend B) | 5% + 10% | 145.26-fold | researchgate.net |

Cocrystal and Salt Form Influence on Solubility

The formation of salts and cocrystals represents a primary strategy in pharmaceutical development to modify the physicochemical properties of an active pharmaceutical ingredient, including its solubility. nih.govekb.eggsconlinepress.com this compound is a double salt, specifically a pentahydrate, formed from the interaction of one mole of magnesium salicylate and two moles of theophylline in an aqueous solution. nih.gov

Physicochemical analysis confirms that this compound is a unique chemical compound and not a simple physical mixture of its components. google.com This distinction is critical, as the salt form possesses different properties. For instance, thermal analysis using a scanning calorimeter shows that while theophylline and magnesium salicylate have individual thermal transitions at 283°C and 117°-118°C respectively, this compound exhibits only a single thermal transition at 139°-140°C. google.com Furthermore, infrared spectroscopy reveals definite spectral differences, notably the disappearance of a carbonyl (C=O) band at 1715 cm⁻¹ that is present in the physical mixture. google.com These data underscore that the formation of this specific salt creates a new entity with distinct solubility and stability profiles compared to its parent molecules.

While cocrystallization is a related technique, it is important to differentiate it from salt formation. Studies on theophylline-salicylic acid cocrystals have explored their thermodynamics and dissolution behavior, noting that such systems can dissolve congruently or incongruently depending on the solvent used. researchgate.netacs.org However, this compound exists as a salt, where proton transfer has occurred, fundamentally altering its crystal lattice and associated energy, which in turn governs its solubility. nih.gov

Physical and Chemical Stability Studies in Pharmaceutical Systems

The physical and chemical stability of a compound within a formulation is essential for ensuring consistent product performance and quality. nih.govmicrotrac.comiipseries.org This involves understanding how the compound interacts with excipients and how it is affected by manufacturing processes and storage conditions.

Influence of Excipients on Stability

Excipients are integral to pharmaceutical dosage forms but can interact with the active ingredient, potentially compromising the product's stability. mdpi.comresearchgate.net A sample tablet formulation for this compound includes excipients such as pre-gelatinized starch, sodium carboxymethyl starch, and magnesium stearate. google.com The stability of this compound can be influenced by such components, particularly in relation to moisture.

Studies on other theophylline formulations have shown that hygroscopic excipients significantly impact stability. For example, tablets containing highly hygroscopic fillers like microcrystalline cellulose (B213188) (MCC) exhibit greater moisture uptake, leading to increases in porosity and decreases in tensile strength when stored at high humidity. nih.gov While the patent formulation does not list MCC, starches can also absorb moisture. This moisture can be critical, as it can facilitate chemical degradation pathways like hydrolysis or induce physical changes in the drug substance. researchgate.net For instance, in formulations of flucloxacillin (B1213737) sodium, dried starch resulted in more stable products compared to undried starch, indicating the critical role of excipient moisture content. researchgate.net The choice of filler can also influence drug release; a study using magnesium aluminum silicate (B1173343) as a matrix for theophylline found that other excipients like lactose (B1674315) or MCC played a dominant role in controlling drug release in the absence of a direct drug-clay interaction. sciepub.com

Impact of Processing Variables (e.g., Granulation, Compression)

Pharmaceutical processing steps are critical variables that can induce physical changes in a drug substance. nih.gov The manufacturing of this compound tablets involves granulation, a process with significant implications for the stability of theophylline. google.com

A key study on theophylline anhydrous (THA) revealed the profound effect of the granulation method on its solid-state stability. nih.govresearchgate.net When aqueous wet granulation was used, THA consistently converted to theophylline monohydrate (TMO) during storage at 40°C and 75% relative humidity, a change confirmed by spectroscopic analysis. nih.govresearchgate.net This pseudopolymorphic conversion was hastened by the hydration-dehydration process induced during aqueous granulation and resulted in a significant drop in tablet hardness. nih.gov

In stark contrast, formulations prepared by direct compression or those using a non-aqueous granulating fluid (isopropanol) showed no such solid-state transformation even after twelve weeks under the same storage conditions. nih.gov This highlights that the choice of granulation fluid is a critical parameter. For this compound, which contains theophylline and is itself a hydrate (B1144303), using aqueous wet granulation could disrupt the stable hydrated state or facilitate interactions, whereas direct compression or non-aqueous granulation would likely confer greater physical stability to the final dosage form.

Table 2: Effect of Processing on Theophylline Anhydrous (THA) Stability

| Processing Method | Granulating Fluid | Solid-State Transformation (THA → TMO) | Impact on Tablet Hardness | Source |

| Aqueous Wet Granulation | Water | Observed within 2 weeks | Drastic drop | nih.govresearchgate.net |

| Non-Aqueous Granulation | Isopropanol | Not observed after 12 weeks | Stable | nih.gov |

| Direct Compression | N/A | Not observed after 12 weeks | Stable | nih.gov |

Pseudopolymorphic Transformations and Hydration

This compound is specifically identified as a this compound pentahydrate (Tp₂MgS₂·5H₂O), meaning it is a stable hydrate. google.comnih.gov This inherent hydrated state is a form of pseudopolymorphism, where variations in the crystal lattice are due to the inclusion of solvent molecules (in this case, water).

The theophylline component of the salt is well-known to undergo vapor-phase induced hydrate-anhydrate pseudopolymorphic transformations. nih.gov The stable form of theophylline under ambient conditions is the monohydrate, but it can be converted to the anhydrous form. The stability of these forms is highly dependent on the relative humidity (RH) of the environment. nih.gov Studies have established that the critical RH for the hydration of anhydrous theophylline is approximately 79%, while the dehydration of theophylline monohydrate occurs at a critical RH of about 30%. nih.gov The hydration process is a single-step mechanism, whereas dehydration occurs in two steps. nih.gov

For this compound pentahydrate, the compound itself is stable. However, the known sensitivity of its theophylline component to humidity is a critical consideration for formulation. Any processing or storage condition that could cause the salt to dissociate or that exposes it to extreme humidity cycles could potentially affect the physical integrity of the dosage form. nih.govmdpi.com The formation of a stable trihydrate salt of theophylline with squaric acid, for example, was shown to decrease the dissolution rate and was stable up to 70°C, demonstrating how securing theophylline in a stable hydrate form can be a viable formulation strategy. mdpi.com

Formulation Approaches for Material Optimization (e.g., Controlled Release Matrix Design based on physicochemical properties)

While specific research on the material optimization of this compound is not available, general principles of controlled-release matrix design for its parent compound, theophylline, have been extensively studied. These approaches focus on utilizing various polymers to control the release rate of the drug from a solid dosage form. The selection of these polymers is guided by the physicochemical properties of the active pharmaceutical ingredient (API).

Physicochemical Context:

This compound is described as a white, crystalline compound that is sparingly soluble in water (approximately 2% at 25°C). google.com It is a distinct chemical entity, not a simple physical mixture of its components. google.com Theophylline itself is a BCS Class I drug, indicating high solubility and high permeability. globalresearchonline.netresearchgate.net This inherent high solubility presents a challenge for sustained release, necessitating the use of release-retarding polymers.

Matrix-Based Controlled Release Systems for Theophylline:

The most common approach for achieving controlled release of soluble drugs like theophylline is the use of matrix tablets. In this design, the drug is uniformly dispersed within a polymer matrix that swells, erodes, or both, upon contact with gastrointestinal fluids, thereby controlling the diffusion and release of the drug over time.

Research on theophylline has explored several types of polymers for creating these matrices:

Hydrophilic Polymers: These are the most common and include materials like hydroxypropyl methylcellulose (B11928114) (HPMC), guar (B607891) gum, and xanthan gum. globalresearchonline.netresearchgate.net When the tablet is exposed to fluid, the polymer on the surface hydrates to form a viscous gel layer. This layer acts as a barrier to further water penetration and drug diffusion. The drug release is controlled by a combination of diffusion through the gel layer and erosion of the matrix itself.

HPMC: Different viscosity grades of HPMC (e.g., K4M, K100M) are used to modulate the release profile. Higher viscosity grades and higher polymer concentrations generally lead to a slower release rate. researchgate.netresearchgate.net

Natural Gums: Guar gum and xanthan gum have been successfully used, often in combination, to achieve a 12-hour or even 24-hour release profile for theophylline. globalresearchonline.netresearchgate.net They are chosen for being safe, cost-effective, and readily available. globalresearchonline.net

Hydrophobic/Inert Polymers: Materials such as Eudragit® (a brand of polymethacrylate (B1205211) polymers) and ethylcellulose can be used to create an inert, non-eroding matrix. nih.gov The drug is released by diffusing through a network of pores and channels within the matrix. Blending these with hydrophilic polymers can further tailor the release mechanism.

Fatty/Waxy Excipients: Waxy materials like stearyl alcohol and carnauba wax can be used in melt-granulation techniques to create a lipid-based matrix that controls drug release through erosion and diffusion.

Optimization through Polymer Blending and Ratios:

A key strategy in material optimization is the use of polymer blends to achieve a desired release profile that may not be possible with a single polymer. For instance, combining a soluble polymer with an insoluble one can fine-tune the release kinetics.

The following table summarizes findings from studies on theophylline, which illustrate these principles.

| Polymer(s) Used | Drug:Polymer Ratio | Key Finding on Release Profile | Reference |

| Guar Gum | 1:1 and 1:2 | Increasing the polymer ratio from 1:1 to 1:2 resulted in a more prolonged drug release. | |

| Guar Gum & Xanthan Gum | 1:0.5 | A combination of these natural gums was effective in controlling theophylline release for up to 12 hours. | globalresearchonline.netresearchgate.net |

| HPMC K4M & HPMC K100M | Varied (Factorial Design) | A low amount of high-viscosity HPMC K-100M and a high amount of lower-viscosity HPMC K-4M were found to favor sustained release. | researchgate.net |

| Eudragit RL100 & Carboxymethyl Cellulose (CMC) | 1:5 | This ratio provided a more prolonged release compared to other ratios in a bilayer floating tablet system. | nih.gov |

| Kollidon® SR & Ethylcellulose (EC) | 2:1 and 1:2 | Increasing the proportion of the water-swellable Kollidon® SR relative to the insoluble ethylcellulose resulted in a significantly slower drug release. |

Interactions Research Non Clinical, Molecular/chemical Level

Drug-Excipient Compatibility Studies

The evaluation of compatibility between an active pharmaceutical ingredient (API) and excipients is critical for developing a stable formulation. While direct compatibility studies on the theophylline (B1681296) magnesium salicylate (B1505791) complex are not extensively documented in publicly available literature, valuable insights can be drawn from research on its individual components: theophylline and salicylates. Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are primary tools for detecting such interactions. researchgate.netpharmatutor.org

Research on theophylline has identified both compatible and incompatible excipients. Studies using TG, DSC, Fourier-transform infrared spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD) have shown that theophylline is compatible with excipients like glicocol and cellulose (B213188). researchgate.net Conversely, interactions have been noted with others. For instance, a study indicated a possible interaction between theophylline and Eudragit® L100. researchgate.net Another investigation using thermogravimetry revealed that binary mixtures of theophylline and glucose showed signs of degradation, implying incompatibility. researchgate.net

Salicylates, particularly acetylsalicylic acid (aspirin), are known to be sensitive to moisture and pH. researchgate.net A significant and well-documented incompatibility exists between salicylates and magnesium stearate, a common lubricant in tablet manufacturing. researchgate.netpharmaexcipients.com The interaction can accelerate the degradation of the salicylate. pharmaexcipients.com Proposed mechanisms for this incompatibility include the formation of a magnesium salt of the salicylate, which creates a local pH environment that is detrimental to the stability of the compound, or catalysis of the degradation reaction by magnesium oxide impurities present in the magnesium stearate. researchgate.net Given that theophylline magnesium salicylate is itself a salt, careful selection of lubricants and other excipients would be necessary to avoid destabilizing the complex.

Interactive Table 1: Theophylline-Excipient Compatibility Findings Click on the headers to sort the data.

| Excipient | Analytical Method(s) Used | Finding | Reference(s) |

| Glicocol | TG, DSC, FTIR, PXRD | Compatible | researchgate.net |

| Glucose | Thermogravimetry (TG) | Incompatible | researchgate.net |

| Sorbitol | Thermogravimetry (TG) | Investigated | researchgate.net |

| Sucrose | Thermogravimetry (TG) | Investigated | researchgate.net |

| Cellulose | TG, DSC, FTIR, PXRD | Compatible | researchgate.net |

| Arabic Gum | Thermogravimetry (TG) | Investigated | researchgate.net |

| Microcrystalline Cellulose | TG, DTG, DSC | Investigated | researchgate.net |

| Xanthan Gum | TG, DTG, DSC | Investigated | researchgate.net |

| Guar (B607891) Gum | TG, DTG, DSC | Investigated | researchgate.net |

| Polyvinylpyrrolidone K-30 | TG, DTG, DSC | Investigated | researchgate.net |

| Eudragit® L100 | TG, DTG, DSC | Possible Interaction | researchgate.net |

| Opadry® Clear | TG, DTG, DSC | Investigated | researchgate.net |

Theophylline-Magnesium Salicylate Complex Dissociation and Association in Model Systems

The formation, or association, of this compound is a specific chemical interaction rather than a simple mixing of components. Research has demonstrated that reacting one mole of magnesium salicylate with two moles of theophylline in an aqueous model system results in the precipitation of a distinct crystalline compound. nih.gov This product was identified through analytical and physicochemical data as this compound pentahydrate (Tp₂MgS₂·5H₂O). nih.govgoogle.com

The definite nature of this complex is confirmed by thermal analysis. Differential Scanning Calorimetry (DSC) thermograms show that theophylline and magnesium salicylate have individual thermal transitions at approximately 283°C and 117°-118°C, respectively. google.com In contrast, the synthesized this compound complex exhibits only a single thermal transition at 139°-140°C. google.com The absence of the individual component peaks and the appearance of a new, single peak confirms the formation of a new chemical entity. google.com This demonstrates a specific molecular association between the two parent molecules to form a stable complex. google.com

Regarding dissociation, the compound's behavior in model systems is governed by its solubility. This compound is described as being sparingly soluble in water, with a solubility of about 2% at 25°C. google.com This limited solubility indicates that when the complex is introduced into an aqueous system, an equilibrium is established. A portion of the compound dissolves and likely dissociates into its constituent parts—theophylline molecules, magnesium ions, and salicylate ions—while the remainder stays in the solid, associated state. The precise kinetics of this dissociation have not been detailed, but the solubility data provides a fundamental understanding of the equilibrium between the associated complex and its dissociated components in a model aqueous environment.

Interactive Table 2: Thermal Transition Analysis of this compound and its Components Click on the headers to sort the data.

| Compound | Thermal Transition Temperature (°C) | Analytical Method | Interpretation | Reference(s) |

| Theophylline | 283°C | DSC | Melting/Decomposition of pure component | google.com |

| Magnesium Salicylate | 117°-118°C | DSC | Melting/Decomposition of pure component | google.com |

| This compound | 139°-140°C | DSC | Melting/Decomposition of the complex | google.com |

| 2:1 Molar Mixture (Theophylline & Magnesium Salicylate) | 117°-118°C and 139°-140°C | DSC | Shows peak for Mg Salicylate and a second peak from reaction in molten state | google.com |

Interaction with Other Small Molecules and Model Biological Systems

At a non-clinical level, the components of this compound interact with other small molecules and model biological systems in distinct ways.

Theophylline is a well-known modulator of hepatic enzymes, particularly the cytochrome P450 isoenzyme CYP1A2. pharmaceutical-journal.com This interaction is pharmacokinetic in nature and can alter the metabolism and clearance of other small molecules that are substrates for this enzyme. pharmaceutical-journal.comdrugs.com For example, phenytoin (B1677684) is known to increase the clearance of theophylline, while drugs like cimetidine (B194882) and allopurinol (B61711) can decrease its clearance. drugs.comccjm.org Theophylline also functions as a competitive inhibitor of phosphodiesterase and an antagonist of adenosine (B11128) receptors, which are fundamental molecular interactions. drugbank.comwikipedia.org

The salicylate component can also interact with other small molecules. At a chemical level, salicylates may decrease the excretion rate of certain drugs, such as ampicillin (B1664943) and amikacin, which could potentially lead to higher serum levels of these molecules. drugbank.com

In terms of model biological systems, theophylline exhibits a highly specific and well-studied interaction with RNA aptamers. These are synthetic RNA molecules engineered to bind to a specific target. An RNA aptamer has been developed that binds theophylline with high affinity and remarkable specificity, showing a 10,000-fold lower affinity for caffeine, a molecule that differs by only a single methyl group. unm.edunih.gov This interaction, which is dependent on the presence of divalent metal ions like Mg²⁺, serves as a classic model for studying the principles of molecular recognition between small molecules and nucleic acids. unm.edunih.gov

Furthermore, in biological systems, intravenous theophylline has been shown to increase the urinary excretion of small molecule electrolytes, including magnesium, calcium, and sodium. nih.gov This suggests an interaction with the molecular transport mechanisms responsible for ion homeostasis in the kidney. nih.gov

Emerging Research Areas and Future Perspectives in Theophylline Magnesium Salicylate Research

Novel Synthetic Approaches (e.g., Green Chemistry for Complex Formation)

The traditional synthesis of theophylline (B1681296) magnesium salicylate (B1505791) involves the reaction of theophylline with an aqueous solution of magnesium salicylate, leading to the precipitation of a white crystalline solid identified as theophylline magnesium salicylate pentahydrate. nih.govgoogle.com This method, while effective, provides a foundation for improvement through the principles of green chemistry.

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. researchgate.net For this compound, future research could focus on optimizing the existing aqueous-based synthesis. Water is an inherently green solvent, and its use in the primary synthesis is a positive starting point. google.comresearchgate.net However, further "green" enhancements could include:

Energy Efficiency: Investigating methods like mechanochemistry (grinding reactants together) or sonochemistry (using ultrasound) could potentially form the complex with lower energy input compared to traditional heating or prolonged stirring methods.

Atom Economy: While the current precipitation method appears efficient, a detailed analysis of atom economy could reveal opportunities to minimize waste. nih.govgoogle.com

The goal of these novel approaches would be to make the production of this compound more environmentally benign, cost-effective, and sustainable without compromising the purity and quality of the final product.

Advanced Characterization Methodologies (e.g., Terahertz Spectroscopy)

The established characterization of this compound has relied on techniques like Differential Scanning Calorimetry (DSC), which has confirmed that it is a distinct compound with a unique thermal transition at 139°-140° C, different from its individual components. google.com This confirms it is not a simple physical mixture. google.com

However, advanced methodologies can provide deeper insights into the solid-state properties of the complex. Terahertz (THz) spectroscopy is a powerful, non-destructive technique emerging in pharmaceutical science for characterizing cocrystals and other multi-component systems. THz radiation is sensitive to the weak intermolecular interactions, such as hydrogen bonds, that govern the structure of such complexes.

Potential applications of Terahertz spectroscopy in the study of this compound include:

Polymorph and Solvate Screening: Identifying different crystalline forms (polymorphs) or solvates (hydrates), which can have different physical properties. The known form is a pentahydrate, and THz spectroscopy could be used to monitor hydration/dehydration processes. nih.gov

Quantitative Analysis: Developing methods for quantifying the components within a sample or detecting impurities.

While specific studies using terahertz spectroscopy on this compound are not yet prevalent, its application to other pharmaceutical cocrystals demonstrates its potential to offer a more detailed understanding of the structural integrity and intermolecular dynamics of the complex than is possible with conventional techniques alone.

Computational Chemistry and Molecular Modeling of the Complex

Computational chemistry and molecular modeling offer powerful tools to investigate the structure, stability, and electronic properties of this compound at an atomic level. These theoretical methods can complement experimental data and guide further research. Recent studies on theophylline cocrystals with other molecules, such as amino acids, have successfully used these techniques to explain experimental findings. nih.gov

For this compound, computational approaches could be employed to:

Predict Crystal Structure: Determine the most energetically favorable arrangement of theophylline, magnesium, salicylate ions, and water molecules in the crystal lattice.

Analyze Intermolecular Interactions: Use techniques like Hirshfeld surface analysis and energy framework calculations to visualize and quantify the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that hold the complex together. nih.gov

Calculate Molecular Properties: Methods like calculating the Molecular Electrostatic Potential (MESP) can identify the electron-rich and electron-deficient regions of the constituent molecules, predicting how they will interact during complex formation. nih.gov This can help explain why theophylline and magnesium salicylate interact to form a stable compound. nih.gov

Simulate Vibrational Spectra: Theoretical calculations can predict spectroscopic data (like IR, Raman, and potentially THz spectra), which can then be compared with experimental results to validate the proposed molecular structure.

Modeling studies could provide a detailed picture of the bonding environment, including the coordination of the magnesium ion and the hydrogen-bonding network involving theophylline, salicylate, and the five water molecules of hydration. nih.govgoogle.com

Exploration of Theophylline-Salicylate Interactions Beyond Simple Salt Formation

The term "this compound" suggests a simple ionic salt, but the reality of its structure is more complex. It is described as a "double salt" or a distinct crystalline compound, not a mere mixture. google.com The interaction involves one mole of magnesium salicylate and two moles of theophylline, precipitating as a pentahydrate. nih.gov This stoichiometry points towards a well-defined crystal structure where multiple types of interactions are at play.

Future research is focused on precisely defining these interactions, which go beyond simple electrostatic attraction:

Hydrogen Bonding Networks: Theophylline has both hydrogen bond donors (the N-H group) and acceptors (carbonyl oxygens and imidazole (B134444) nitrogens). nih.govdrugbank.com Salicylic (B10762653) acid provides a carboxyl group and a hydroxyl group, both capable of hydrogen bonding. acs.org The five water molecules are key participants, likely forming an extensive hydrogen-bonding network that bridges the theophylline and salicylate components, stabilizing the entire crystal lattice. google.com

Coordination Chemistry: The magnesium ion (Mg²⁺) acts as a coordination center. It is chelated by the salicylate ions, likely through the carboxylate and hydroxyl groups. The precise coordination geometry around the magnesium ion is a key area for structural elucidation, likely involving octahedral or tetrahedral arrangements that may also include water molecules as ligands.

π-π Stacking: The planar aromatic ring structures of both theophylline (a purine) and salicylate could potentially engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

Understanding these varied interactions is crucial. It explains why the complex is a unique chemical entity with distinct physicochemical properties, such as its specific melting behavior and solubility, compared to the starting materials. google.com Research on the nucleation and crystal growth of theophylline-salicylic acid cocrystals has shown that the formation of such multi-component systems is a complex process governed by a delicate balance of intermolecular forces. acs.org

Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name | Other Names / Formula | Role in Context |

|---|---|---|

| Theophylline | 1,3-dimethylxanthine | Primary component of the complex. researchgate.net |

| Magnesium Salicylate | (C₆H₄OHCOO)₂Mg | Second primary component of the complex. google.comnih.gov |

| This compound | Tp₂MgS₂·5H₂O | The central compound of discussion. nih.govgoogle.com |

| Salicylic Acid | 2-hydroxybenzoic acid | The anionic component of magnesium salicylate. acs.org |

Table 2: Summary of Research Findings and Future Directions

| Research Area | Methodology/Technique | Key Insights and Future Research Focus |

|---|---|---|

| Novel Synthesis | Green Chemistry Principles | Focus on using environmentally benign solvents like water, improving energy efficiency (e.g., mechanochemistry), and using sustainably sourced precursors. google.comresearchgate.net |

| Advanced Characterization | Differential Scanning Calorimetry (DSC) | Confirmed the complex is a unique compound, not a mixture, with a distinct thermal transition. google.com |

| Terahertz (THz) Spectroscopy | Future application could probe the intermolecular hydrogen bonds and crystal lattice vibrations, identifying polymorphs and analyzing structural integrity. | |

| Computational Modeling | Molecular Electrostatic Potential (MESP), Hirshfeld Surface Analysis | Can predict interaction sites and quantify the non-covalent bonds holding the complex together. Useful for understanding stability and structure. nih.gov |

| Interaction Analysis | Crystallography, Spectroscopy | Investigation beyond simple ionic bonds to understand the complex network of hydrogen bonds involving water molecules and potential π-π stacking interactions that define the unique crystal structure. nih.govgoogle.comacs.org |

Q & A

Q. What are the critical factors influencing the solubility enhancement of theophylline magnesium salicylate in aqueous systems?

The solubility of this compound is governed by hydrotropic behavior, characterized by Minimum Hydrotrope Concentration (MHC) and saturation concentration (Cmax). Experimental studies show that sodium salicylate (a structural analog) exhibits MHC and Cmax values of 0.40 mol/L and 2.40 mol/L, respectively, beyond which no significant solubility improvement occurs. Researchers should design solubility assays by incrementally increasing hydrotrope concentrations while monitoring theophylline dissolution kinetics. Nonlinear trends in solubility vs. concentration plots indicate saturation points .

Q. How do nonacetylated salicylates like magnesium salicylate differ pharmacokinetically from acetylated counterparts (e.g., aspirin)?

Nonacetylated salicylates lack acetyl groups, reducing cyclooxygenase (COX) inhibition and platelet effects. Magnesium salicylate’s therapeutic equivalence to sodium salicylate depends on molecular hydration states. For example, 377 mg magnesium salicylate tetrahydrate equates to 325 mg anhydrous sodium salicylate due to differences in salicylic acid content (74.5% vs. 86.3%). Researchers must adjust molar ratios in comparative studies to ensure bioequivalence .

Q. What analytical methods are recommended for assessing salicylate toxicity in preclinical models?

Serial serum salicylate levels, arterial blood gas (ABG) analysis, and electrolyte panels (calcium, magnesium) are critical. Toxicity studies should monitor respiratory alkalosis (pH >7.45, PaCO2 <35 mm Hg) and metabolic disturbances. Electrocardiograms (ECGs) are essential to detect dysrhythmias linked to hypokalemia or hypomagnesemia .

Advanced Research Questions

Q. How can D-optimal mixture design optimize this compound formulations for sublingual delivery?

D-optimal design minimizes experimental runs while maximizing data robustness. For sublingual tablets, constrain components (e.g., drug: 4%, excipients: 94.8%) and evaluate responses like hardness and disintegration time. Use software (e.g., JMP, Design-Expert) to generate polynomial models and response surface plots. Validate predictions with confirmatory batches and scale-up studies .

Q. What strategies reconcile contradictory data on hydrotropic solubilization efficacy across different salicylate derivatives?

Contradictions arise from variations in MHC/Cmax thresholds and solute-hydrotrope interactions. For theophylline, sodium salicylate achieves a 27.43-fold solubility enhancement (φs), whereas sodium benzoate yields only 15.47-fold. Researchers should standardize hydrotrope purity, control temperature/pH, and use high-performance liquid chromatography (HPLC) for precise solubility quantification .

Q. How does magnesium salicylate’s hydration state impact its pharmacokinetic modeling?

Hydrated forms (e.g., tetrahydrate) alter bioavailability due to reduced salicylic acid content per unit mass. Adjust pharmacokinetic parameters (e.g., volume of distribution, clearance) using molecular weight corrections. For example, model magnesium salicylate tetrahydrate as 74.5% salicylic acid equivalent and validate against sodium salicylate benchmarks .

Q. What experimental controls mitigate confounding variables in studies evaluating salicylate-drug interactions (e.g., theophylline-ciprofloxacin)?

Ciprofloxacin inhibits CYP1A2-mediated theophylline metabolism, increasing toxicity risk. Use crossover designs with washout periods, monitor plasma theophylline levels via LC-MS/MS, and stratify cohorts by CYP1A2 genotypes. Include positive controls (e.g., erythromycin) to validate interaction mechanisms .

Q. How can response surface methodology (RSM) enhance this compound’s stability under accelerated storage conditions?

RSM identifies critical factors (humidity, temperature, excipient composition) affecting degradation. Conduct forced degradation studies (40°C/75% RH), measure theophylline and salicylate degradation products via stability-indicating assays, and optimize formulations using desirability functions .

Data Interpretation & Contradiction Management

Q. Why do hydrotropic solubilization results vary between in vitro and in vivo models for this compound?

In vitro models often overlook physiological variables (e.g., mucosal permeability, protein binding). To bridge this gap, use ex vivo permeation assays (e.g., Franz cells with intestinal tissue) and correlate solubility data with in vivo bioavailability metrics (AUC, Cmax) .

Q. How should researchers address discrepancies in reported MHC values for magnesium salicylate across studies?

Variability stems from differences in assay conditions (e.g., agitation speed, ionic strength). Standardize protocols per USP guidelines, replicate experiments across independent labs, and apply meta-analysis tools (e.g., random-effects models) to derive consensus MHC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。